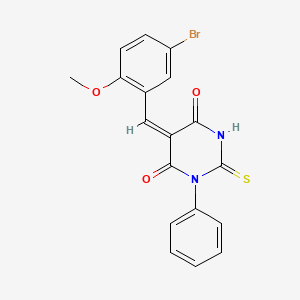![molecular formula C22H15BrN2OS B5203094 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase (GLS). GLS is responsible for converting glutamine to glutamate, which is an important process in cancer cell growth and proliferation. BPTES has shown promising results in preclinical studies as a potential anticancer drug.
Mécanisme D'action
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide works by binding to the active site of GLS, thereby inhibiting its activity. This leads to a decrease in the conversion of glutamine to glutamate, which is essential for cancer cell growth and proliferation. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to selectively target cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to decrease the levels of glutamate and increase the levels of glutamine. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been shown to selectively target cancer cells, while sparing normal cells. However, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has poor pharmacokinetic properties, which can limit its effectiveness as a drug.
Orientations Futures
There are several future directions for the study of 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more potent and selective GLS inhibitors. Another area of research is the study of the combination of 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide with other anticancer drugs. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been studied for its potential use in combination with immunotherapy. Finally, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential use in other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide can be synthesized through a multi-step process involving various chemical reactions. The first step involves the reaction of 4-bromo-2-nitrobenzoic acid with thionyl chloride to form 4-bromo-2-chlorobenzoic acid. This is followed by the reaction of 4-bromo-2-chlorobenzoic acid with 4-aminophenylacetylene to form 4-bromo-N-(2-phenylethynyl)benzamide. Finally, the addition of carbonothioyl chloride to 4-bromo-N-(2-phenylethynyl)benzamide results in the formation of 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide.
Applications De Recherche Scientifique
4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential use as an anticancer drug. Preclinical studies have shown that 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide can selectively inhibit GLS in cancer cells, leading to a decrease in cell growth and proliferation. 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and etoposide. In addition, 4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential use in treating other diseases, such as malaria and tuberculosis.
Propriétés
IUPAC Name |
4-bromo-N-[[2-(2-phenylethynyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2OS/c23-19-14-12-18(13-15-19)21(26)25-22(27)24-20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-15H,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPGUEUKPRDILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{[2-(phenylethynyl)phenyl]carbamothioyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5203019.png)
![N-[5-(1-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5203024.png)
![(3,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B5203029.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B5203046.png)
![N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5203056.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5203069.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5203078.png)
![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5203099.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)